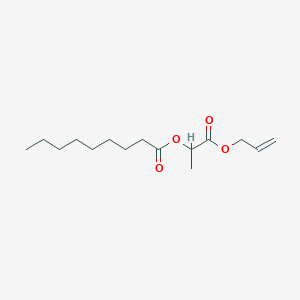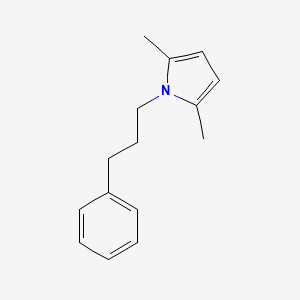
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is an organic compound with a unique structure that combines a pyrrole ring with a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 2,5-dimethyl-1-(3-phenylpropyl)-pyrrolidine.
Substitution: Formation of halogenated pyrrole derivatives.
科学研究应用
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- 2,5-Dimethyl-1-(3-phenylpropyl)-piperazine
- 2,5-Dimethyl-1-(3-phenylpropyl)-pyrazole
Comparison
Compared to similar compounds, 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is unique due to its pyrrole ring, which imparts different chemical reactivity and biological activity. The presence of the pyrrole ring allows for unique substitution patterns and interactions with biological targets, distinguishing it from piperazine and pyrazole derivatives.
属性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole |
InChI |
InChI=1S/C15H19N/c1-13-10-11-14(2)16(13)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11H,6,9,12H2,1-2H3 |
InChI 键 |
FIMREZNHODNXTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
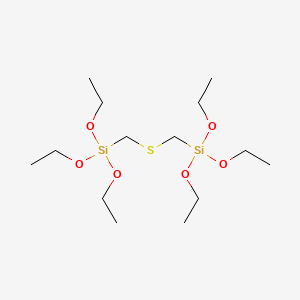
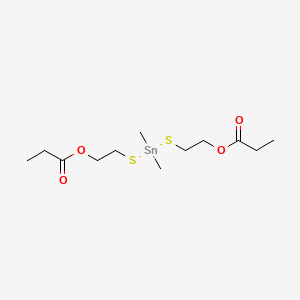
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)

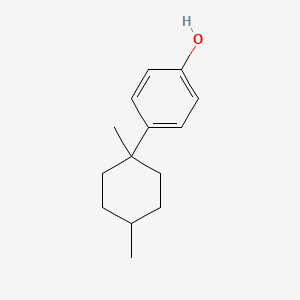

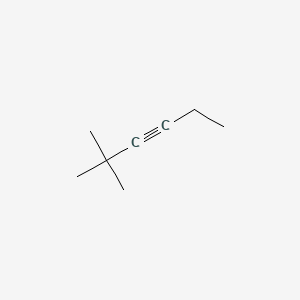
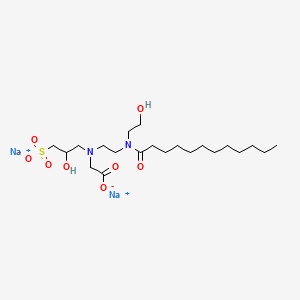

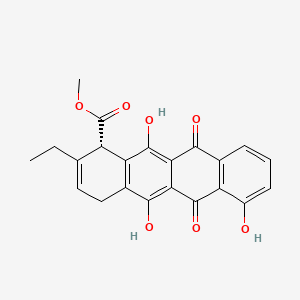
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
